[2-(Azepan-1-ylmethyl)phenyl]methanamine
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Overview
Description
[2-(Azepan-1-ylmethyl)phenyl]methanamine: is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a phenylmethanamine moiety . This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Azepan-1-ylmethyl)phenyl]methanamine typically involves the reaction of a phenylmethanamine derivative with an azepane derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings . The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: [2-(Azepan-1-ylmethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, [2-(Azepan-1-ylmethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules . It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study the effects of azepane-containing molecules on biological systems . It is often employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties . It may be used in the design of new medications targeting specific biological pathways .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials . It may also be utilized in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of [2-(Azepan-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways . The azepane ring and phenylmethanamine moiety contribute to its binding affinity and activity . The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
[2-(Piperidin-1-ylmethyl)phenyl]methanamine: Similar structure but contains a piperidine ring instead of an azepane ring.
[2-(Morpholin-1-ylmethyl)phenyl]methanamine: Contains a morpholine ring instead of an azepane ring.
[2-(Pyrrolidin-1-ylmethyl)phenyl]methanamine: Contains a pyrrolidine ring instead of an azepane ring.
Uniqueness: The uniqueness of [2-(Azepan-1-ylmethyl)phenyl]methanamine lies in its azepane ring, which imparts distinct chemical and biological properties . The seven-membered ring structure provides different steric and electronic characteristics compared to other similar compounds, potentially leading to unique interactions with biological targets and different pharmacological profiles .
Properties
IUPAC Name |
[2-(azepan-1-ylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-11-13-7-3-4-8-14(13)12-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAYBUPHLOBUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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